molecular formula C₂₄H₃₂N₂O B1662701 Lipid peroxidation inhibitor 1 CAS No. 142873-41-4

Lipid peroxidation inhibitor 1

Cat. No. B1662701
M. Wt: 364.5 g/mol
InChI Key: OFJJFTDZPRQPBY-UHFFFAOYSA-N
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Description

“Lipid peroxidation inhibitor 1” is a potent inhibitor of lipid peroxidation, with an IC50 value of 0.07 μM . It exhibits significant effects in the inhibition of lipid peroxidation .


Molecular Structure Analysis

The molecular structure of “Lipid peroxidation inhibitor 1” is complex and involves various chemical bonds and interactions . Unfortunately, the specific details about its molecular structure are not available in the current literature.


Chemical Reactions Analysis

“Lipid peroxidation inhibitor 1” is involved in a variety of chemical reactions, particularly those related to the inhibition of lipid peroxidation . It plays a crucial role in neutralizing lipid radicals, thereby stopping the propagation reactions typical of lipid peroxidation .

Scientific Research Applications

Lipid Peroxidation: Role and Impact

Lipid peroxidation is a chemical reaction that significantly impacts living organisms' health and the quality and safety of consumer products. Its initiation can occur through various oxidants, involving both ROS-dependent and -independent pathways. This reaction is noteworthy for the capacity of lipid peroxyl radicals to react with non-oxidized lipids, propagating the reaction even without an external trigger. Given its complexity, regular antioxidant strategies are often inadequate, necessitating more tailored compounds or technologies. This necessitates a deep understanding of lipid peroxidation, its monitoring, and the methodology to evaluate natural products for lipid peroxidation inhibition (Félix et al., 2020).

Lipid Peroxidation and Human Health

Extensive research over the past few decades has established lipid peroxidation's crucial role in cell biology and human health. Key lipid peroxidation products like malondialdehyde (MDA) and 4-Hydroxy-2-Nonenal (4-HNE) have been identified as significant in both physiological and pathological processes, contributing to gene expression, cell survival, and promoting cell death. Their study also involves understanding their production, metabolism, and signaling mechanisms (Ayala et al., 2014).

Natural Extracts as Inhibitors

Research into natural extracts for inhibiting lipid peroxidation is an active field, exploring a variety of plant speciesand their extracts. For instance, methanolic extracts from different Nepalese medicinal plants have shown significant inhibitory effects on lipid peroxidation, with some extracts demonstrating notable potency. These findings have implications for treating inflammatory diseases using traditional plants (Kumar KC & Müller, 1999).

Protective Role in Brain Health

Lipid peroxidation inhibitors have demonstrated potential in protecting against neurological damage. Studies on U-101033E, a lipid peroxidation inhibitor, revealed its capacity to reduce neuronal damage in rat models of cerebral ischemia. These findings highlight the role of lipid peroxidation in reperfusion injury and the potential benefits of antioxidants like U-101033E in neurological protection (Soehle et al., 1998).

Lipid Peroxidation in Neurodegenerative Diseases

The link between lipid peroxidation and neurodegenerative diseases is an area of significant interest. Studies have shown that lipid peroxidation, a process involving oxygen-derived free radicals and polyunsaturated fatty acids, is extensively studied in various organisms and is closely linked to neurodegeneration. This connection is crucial for understanding disease pathogenesis and developing therapeutic strategies, emphasizing the importance of altered energy metabolism and mitochondrial dysfunction in neurodegenerative disorders (Reed, 2011).

Future Directions

The future directions of research on “Lipid peroxidation inhibitor 1” could involve further investigation into its mechanism of action, potential applications in treating diseases associated with lipid peroxidation, and its safety and hazards . Additionally, the development of novel therapeutic directions for ferroptosis in relation to inflammatory and cancer diseases could be a promising avenue .

properties

IUPAC Name

2,4,6,7-tetramethyl-2-[(4-phenylpiperidin-1-yl)methyl]-3H-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O/c1-16-17(2)23-21(18(3)22(16)25)14-24(4,27-23)15-26-12-10-20(11-13-26)19-8-6-5-7-9-19/h5-9,20H,10-15,25H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJJFTDZPRQPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CC(O2)(C)CN3CCC(CC3)C4=CC=CC=C4)C(=C1N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lipid peroxidation inhibitor 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Salahudeen, K Badr, J Morrow… - Journal of the American …, 1995 - journals.lww.com
F2-isoprostanes are the newly identified reactive oxygen species-catalyzed peroxidation products of arachidonate. The infusion of these prostaglandin F2-like prostanaoids into the rat …
Number of citations: 58 journals.lww.com
Y Li, M Qin, W Zhong, C Liu, G Deng, M Yang, J Li… - Redox Biology, 2023 - Elsevier
Alcoholic liver disease (ALD) is associated with hepatic inflammatory activation and iron overload. The receptor for advanced glycation end products (RAGE) is an important metabolic …
Number of citations: 8 www.sciencedirect.com
S Ni, Y Yuan, Z Qian, Z Zhong, T Lv, Y Kuang… - Free Radical Biology and …, 2021 - Elsevier
Ferroptosis is a new form of regulated cell death. Several studies have demonstrated that ferroptosis was involved in multiple diseases. However, the precise role of ferroptosis in …
Number of citations: 79 www.sciencedirect.com
SL Smith, PG Larson, ED Hall - Journal of Stroke and Cerebrovascular …, 1997 - Elsevier
… 18,19 Tirilazad mesylate is an antioxidant, lipid peroxidation inhibitor 1,2~ with membrane stabilizing properties that limit the spread of free radical reactions within the lipid bilayer. …
Number of citations: 7 www.sciencedirect.com
YD Feng, W Ye, W Tian, JR Meng, M Zhang… - Free Radical Biology …, 2022 - Elsevier
With the increasing morbidity and mortality, intestinal ischemia/reperfusion injury (IIRI) has attracted more and more attention, but there is no efficient therapeutics at present. Apigenin-7-…
Number of citations: 13 www.sciencedirect.com
S Brault, F Gobeil Jr, A Fortier… - American Journal …, 2007 - journals.physiology.org
Oxidant stress plays a significant role in hypoxic-ischemic injury to the susceptible microvascular endothelial cells. During oxidant stress, lysophosphatidic acid (LPA) concentrations …
Number of citations: 66 journals.physiology.org
E Cabrita, L Anel, MP Herraez - Theriogenology, 2001 - Elsevier
The process of freezing and thawing induces certain cellular damage in rainbow trout (Oncorhynchus mykiss ) spermatozoa. We have previously demonstrated that after freezing and …
Number of citations: 163 www.sciencedirect.com
JS JOYAL, PS SAPIEHA, A KOOLI, É MARTIN… - 2006 - journals.physiology.org
Oxidant stress plays a significant role in hypoxic-ischemic injury to the susceptible microvascular endothelial cells. During oxidant stress, lysophosphatidic acid (LPA) concentrations …
Number of citations: 5 journals.physiology.org
Z Liu, X Lv, L Xu, X Liu, X Zhu… - Particle and …, 2020 - particleandfibretoxicology …
With the development of zinc oxide nanoparticles (ZnO NPs) in the field of nanotechnology, their toxicological effects are attracting increasing attention, and the mechanisms for ZnO …
A Yadav, S Mohite, C Magdum - Int J Sci Res Sci Technol, 2020 - academia.edu
A new Series of novel N-Substituted 1, 3, 4-Oxadiazole derivatives (2a-2f) were synthesized by the reacting 3, 5-dinitrobenzoic acid and subsequent treatment with thiourea by …
Number of citations: 37 www.academia.edu

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